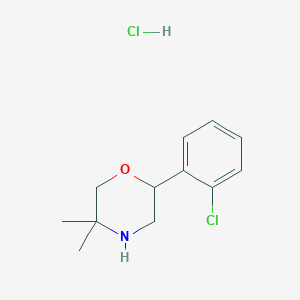

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride

説明

特性

IUPAC Name |

2-(2-chlorophenyl)-5,5-dimethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c1-12(2)8-15-11(7-14-12)9-5-3-4-6-10(9)13;/h3-6,11,14H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVCACZQZHQSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1)C2=CC=CC=C2Cl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Amino-Alcohol Chlorohydrates to Morpholine Chlorohydrates

A key preparative route involves the acid-catalyzed cyclization of amino-alcohol chlorohydrates to form morpholine chlorohydrates, which can be subsequently purified or modified to yield the target compound.

- Starting Materials: Amino-alcohols with appropriate substitution (e.g., 2-(2-chlorophenyl)-2-amino-1,3-propanediol derivatives).

- Reaction Conditions: Heating the amino-alcohol chlorohydrate in the presence of hydrochloric acid and water at elevated temperatures (175–190 °C) induces cyclization to form the morpholine ring chlorohydrate intermediate.

- Mechanism: The reaction proceeds via protonation of hydroxyl groups, intramolecular nucleophilic substitution, and ring closure to the morpholine structure with retention of substituents.

- Reference Data: According to US Patent US3654271A, this cyclization is conducted in two stages, with the first stage producing the morpholine chlorohydrate intermediate.

| Parameter | Conditions/Details |

|---|---|

| Temperature | 175–190 °C |

| Medium | Aqueous HCl |

| Reaction Time | Not explicitly stated; typically hours |

| Outcome | Morpholine chlorohydrate formation |

Displacement and Purification via Amino-Alcohol Reaction

Following cyclization, the morpholine chlorohydrate is reacted with an excess of the corresponding amino-alcohol to displace chlorides and form the pure morpholine compound.

- Process: The morpholine chlorohydrate is reacted with amino-alcohol (e.g., methyl diethanolamine) at ~90 °C under reduced pressure (around 10 mm Hg), followed by heating to ~150 °C to distill and recover crude morpholine.

- Yields: Crude morpholine yields around 79.3% have been reported with purity near 91.4% for N-methyl morpholine analogs.

- Purification: Distillation under reduced pressure separates the morpholine product from impurities and residual amino-alcohol.

- Reference: This procedure is detailed in US Patent US3654271A describing morpholine derivatives preparation by displacement of chlorides from chlorohydrates.

| Parameter | Conditions/Details |

|---|---|

| Temperature | 90 °C (reaction), 150 °C (distillation) |

| Pressure | Reduced pressure (~10 mm Hg) |

| Amino-Alcohol Used | Methyl diethanolamine (example) |

| Yield | ~79.3% (crude morpholine) |

| Purity | ~91.4% (N-methyl morpholine example) |

Reduction and Cyclization from Keto-Precursors

An alternative synthetic approach involves reduction of keto-precursors followed by acid-catalyzed cyclization to form the morpholine ring.

- Step 1: Keto forms of hydroxymorpholines are reduced using sodium borohydride, yielding diastereomeric diols.

- Step 2: Cyclization is induced by treatment with sulfuric acid in methylene chloride, forming the morpholine ring via intramolecular nucleophilic attack.

- Stereochemistry: The cyclization favors formation of the thermodynamically stable trans isomer, with optical activity controlled by substituents alpha to the nitrogen.

- Reference: Carroll et al. (2011) describe this method for synthesizing chlorophenyl-substituted morpholines similar to 2-(2-chlorophenyl)-5,5-dimethylmorpholine.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Reduction | Sodium borohydride, solvent (e.g., MeOH) | Mixture of diastereomeric diols |

| Cyclization | H2SO4 in CH2Cl2, room temperature | Formation of trans morpholine isomer |

| Stereochemical Control | Methyl group alpha to nitrogen | Optical activity and isomer selectivity |

N-Alkylation and Derivatization

Post-cyclization, N-alkylation can be performed to modify the morpholine nitrogen, which may be relevant for preparing hydrochloride salts.

- Methods: Methyl iodide in dimethylformamide at 70 °C for N-methylation; reductive alkylation with aldehydes and sodium triacetoxyborohydride for other alkyl groups.

- Purpose: To introduce alkyl substituents that influence solubility, stability, and salt formation.

- Reference: Carroll et al. report these modifications for phenylmorpholine derivatives.

Palladium-Catalyzed Carboamination for Morpholine Ring Construction

Recent advances include palladium-catalyzed carboamination reactions to synthesize substituted morpholines from amino alcohols and aryl halides.

- Catalysts and Conditions: Pd catalysts with Cs2CO3 or K3PO4 as bases in solvents like dioxane at 85 °C.

- Scope: Effective for a variety of aryl bromides, including chlorophenyl derivatives, with good yields and stereoselectivity.

- Advantages: Mild conditions, tolerance of functional groups, and retention of enantiopurity.

- Reference: Leathen's thesis (University of Michigan) details these methodologies for cis-3,5-disubstituted morpholines, applicable to chlorophenyl analogs.

| Parameter | Conditions/Details |

|---|---|

| Catalyst | Palladium complexes |

| Base | Cs2CO3 or K3PO4 |

| Solvent | Dioxane, dimethoxyethane |

| Temperature | 85 °C |

| Yield | Good to excellent (varies by substrate) |

| Selectivity | >20:1 diastereomeric ratio |

Summary Table of Preparation Methods

Detailed Research Findings

- The acid-catalyzed cyclization method is well-established and industrially relevant for producing morpholine hydrochlorides with high throughput and scalability.

- Reduction of keto precursors followed by acid cyclization allows for stereoselective synthesis of substituted morpholines, which is critical for optically active analogs.

- Palladium-catalyzed carboamination represents a modern synthetic approach enabling access to diverse morpholine derivatives under mild conditions, with excellent control over stereochemistry and functional group compatibility.

- N-alkylation steps provide chemical versatility to tailor physicochemical properties such as solubility and salt formation, important for pharmaceutical applications.

化学反応の分析

Types of Reactions

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of phenyl-substituted morpholine derivatives.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

科学的研究の応用

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Chemical Identity :

- CAS No.: 1311315-91-9

- Molecular Structure : A morpholine derivative substituted with a 2-chlorophenyl group at position 2 and two methyl groups at position 5,5 of the heterocyclic ring. The hydrochloride salt enhances stability and solubility.

- Grade & Purity : Industrial grade (99% purity), packaged in 25 kg cardboard drums for bulk use .

- Applications : Widely utilized in agrochemicals, pesticides, active pharmaceutical ingredients (APIs), and food additives due to its structural versatility and bioactivity .

This section evaluates structural analogs and functionally related compounds to highlight key differences in properties, applications, and performance.

Structural Analogs: Morpholine Derivatives

Key Findings :

- Bioactivity: Chlorinated aromatic rings are often associated with improved receptor-binding affinity in agrochemicals, whereas non-halogenated analogs like 5,5-dimethyl-2-phenylmorpholine HCl may serve as intermediates in drug discovery .

Functional Analogs: Halogenated Aromatic Compounds

Key Findings :

- Halogen Effects: The difluorophenyl group in methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl offers metabolic stability due to fluorine’s electronegativity, contrasting with the chlorine’s bulkier profile in the target compound .

Physicochemical and Industrial Comparison

Research Insights :

- The industrial scalability of the target compound (25 kg packaging) contrasts with lab-grade analogs, emphasizing its commercial viability in agrochemical sectors .

- Chlorine vs. Fluorine : Chlorine’s higher atomic radius may sterically hinder binding in some biological targets compared to fluorine, though both halogens improve compound stability .

生物活性

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride is a synthetic compound notable for its unique morpholine structure, which includes a chlorophenyl group and two methyl groups at the 5-position. Its chemical formula is . This compound has garnered attention in various fields, particularly pharmaceuticals and agrochemicals, due to its biological activity and potential therapeutic applications.

Pharmacological Properties

Preliminary studies indicate that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially useful in treating infections caused by resistant strains of bacteria.

- Antiviral Potential : There are indications that it may interact with viral replication processes, although specific mechanisms remain to be fully elucidated.

- Interaction with Biological Targets : Initial findings suggest interactions with various biological targets, which are crucial for understanding its pharmacodynamics. These interactions are essential for predicting therapeutic efficacy and safety profiles.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis of structurally similar compounds highlights how variations in substituents affect their chemical behavior and biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Chlorophenyl)-5,5-dimethylmorpholine | Chlorophenyl at the 4-position | Different positioning of chlorine affects reactivity. |

| 5,5-Dimethyl-2-phenylmorpholine hydrochloride | No chlorine substituent | Lacks halogen; potentially different biological effects. |

| 2-(2-Bromophenyl)-5,5-dimethylmorpholine | Bromine instead of chlorine | Different halogen may alter biological activity. |

These comparisons indicate that while these compounds share a core morpholine structure, variations significantly influence their biological activities.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibitory effects against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Viral Replication Inhibition

Another research effort focused on the compound's antiviral activity. Preliminary results indicated that it may interfere with the life cycle of certain viruses by targeting their replication mechanisms. For instance, similar compounds have shown effectiveness against human adenoviruses by inhibiting DNA replication processes . Further studies are needed to confirm these findings and elucidate the specific molecular targets involved.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the structural purity of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic and morpholine ring substituents, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C-Cl stretching at ~550 cm⁻¹). High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) can assess purity (>98% recommended for pharmacological studies). Cross-reference with X-ray crystallography if single crystals are obtainable .

Q. How does solvent polarity influence the solubility of this compound, and what implications does this have for in vitro assays?

- Methodological Answer : Test solubility in dimethyl sulfoxide (DMSO), methanol, and water using gravimetric analysis. For example, if the compound is poorly soluble in aqueous buffers (<1 mg/mL), use DMSO as a stock solution (≤0.1% final concentration to avoid cytotoxicity). Document solubility data in a table:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| DMSO | 50 | 25 |

| Methanol | 20 | 25 |

| Water | <1 | 25 |

Adjust assay buffers accordingly to prevent precipitation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch Variability : Compare lot-specific impurity profiles via liquid chromatography–mass spectrometry (LC-MS). Impurities >0.5% may confound activity.

- Assay Conditions : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C). For example, if conflicting IC₅₀ values exist for kinase inhibition, validate using a fluorescence polarization assay with ATP concentration fixed at Km.

- Structural Confirmation : Re-synthesize the compound using a published route (e.g., via boronate ester intermediates, as seen in structurally related compounds ), and retest activity.

Q. How can computational modeling guide the design of derivatives to enhance target selectivity?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target protein (e.g., a kinase or GPCR). Identify key binding interactions (e.g., hydrogen bonds with the morpholine oxygen or hydrophobic contacts with the chlorophenyl group).

- Propose derivatives with substituents at the 5,5-dimethyl position to modulate steric effects. Synthesize and test analogs using a structure-activity relationship (SAR) framework. For example:

| Derivative | R Group | IC₅₀ (nM) | Selectivity Ratio (Target/Off-target) |

|---|---|---|---|

| Parent | - | 150 | 1:5 |

| Analog 1 | -CH₂CF₃ | 90 | 1:12 |

| Analog 2 | -OCH₃ | 220 | 1:3 |

Q. What safety protocols are critical when handling this compound in electrophysiology studies?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and solubilization.

- Waste Disposal : Collect organic waste in halogenated solvent containers due to the chlorine content.

- Exposure Monitoring : Conduct air sampling if using powdered forms. OSHA Permissible Exposure Limits (PELs) for similar chlorinated compounds recommend <1 mg/m³ over an 8-hour shift .

Data Contradiction Analysis Example

Issue : Discrepancies in reported logP values (2.1 vs. 2.9).

Resolution :

- Experimental Reassessment : Measure logP via shake-flask method (octanol/water) at pH 7.4.

- Computational Verification : Compare results with predictions from ChemAxon or ACD/Labs software. If outliers exist, check for tautomeric forms or ionization states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。